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Compound Name: Cathelicidin-2 (chicken)

Cat. No.: B15597030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chicken cathelicidin-2 (CATH-2) is a host defense peptide with potent antimicrobial and

immunomodulatory properties, making it a promising candidate for novel therapeutic

development.[1][2] This document provides a detailed protocol for the recombinant expression

of chicken cathelicidin-2, enabling the production of this peptide for research and preclinical

studies. The protocols are adapted from established methods for the high-yield expression of a

related chicken cathelicidin, fowlicidin-2, in both Escherichia coli and Pichia pastoris expression

systems.

Quantitative Data Summary
The following table summarizes the reported expression and purification data for recombinant

fowlicidin-2, which can be used as a benchmark when expressing chicken cathelicidin-2.
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Expressi
on
System

Vector
Fusion
Tag

Purificati
on
Method

Yield
(mg/L)

Purity (%)
Referenc
e

E. coli

BL21(DE3)
pET-32a(+)

Thioredoxi

n
RP-HPLC ~6.0 >97 [3]

Pichia

pastoris X-

33

pPICZα-A
None

(secreted)

Ion

Exchange,

RP-HPLC

85.6 >95 [4][5]

Experimental Protocols
Gene Synthesis and Codon Optimization
The amino acid sequence of mature chicken cathelicidin-2 is

RFGRFLRKIRRFRPKVTITIQGSARF.[6] The full-length precursor protein sequence can be

obtained from UniProt (Accession No. Q2IAL7).[7]

Protocol:

Obtain the Nucleotide Sequence: Based on the amino acid sequence of mature CATH-2,

design a synthetic gene.

Codon Optimization: Optimize the codon usage of the synthetic gene for expression in the

chosen host (E. coli or P. pastoris). This will enhance translational efficiency.

Addition of Cloning Sites: Flank the optimized gene sequence with appropriate restriction

enzyme sites for cloning into the expression vector.

Gene Synthesis: Have the optimized gene synthesized by a commercial vendor.

Recombinant Expression in E. coli (adapted from
fowlicidin-2 protocol[3])
This protocol describes the expression of CATH-2 as a fusion protein with thioredoxin, which

can enhance solubility and allow for specific cleavage to release the mature peptide.
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a. Vector Construction:

Digest the pET-32a(+) vector and the synthetic CATH-2 gene with the selected restriction

enzymes.

Ligate the digested gene into the pET-32a(+) vector.

Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α).

Select for positive clones by colony PCR and sequence verification.

b. Protein Expression:

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate

antibiotic and grow overnight at 37°C with shaking.

Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the

optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final

concentration of 1 mM.

Continue to culture for 4-6 hours at 37°C.

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

c. Purification and Cleavage:

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

Lyse the cells by sonication on ice.

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

Dissolve the inclusion bodies in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

Refold the fusion protein by dialysis against a refolding buffer.
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Purify the refolded fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged

proteins).

Cleave the fusion tag using a specific protease (e.g., TEV protease if a cleavage site is

engineered) or chemical cleavage with cyanogen bromide (CNBr) if a methionine residue is

engineered between the tag and CATH-2.[3]

Further purify the released CATH-2 peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Recombinant Expression in Pichia pastoris (adapted
from fowlicidin-2 protocol[4][5][8])
This system allows for the secretion of the recombinant peptide into the culture medium, which

can simplify purification.

a. Vector Construction:

Clone the synthetic CATH-2 gene into the pPICZα-A vector, which contains an α-factor

secretion signal.

Linearize the recombinant plasmid with a suitable restriction enzyme.

Transform the linearized plasmid into a competent P. pastoris strain (e.g., X-33) by

electroporation.

Select for positive transformants on YPDS plates containing Zeocin.

b. Protein Expression:

Inoculate a single colony into 25 mL of BMGY medium and grow at 30°C with shaking until

the OD600 reaches 2-6.

Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium to induce

expression.

Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
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Continue to culture for 72-96 hours at 30°C.

Harvest the culture supernatant by centrifugation at 12,000 x g for 30 minutes at 4°C.[8]

c. Purification:

Concentrate the supernatant using tangential flow filtration or ammonium sulfate

precipitation.

Perform ion-exchange chromatography as a first purification step.

Further purify the CATH-2 peptide using RP-HPLC.

Confirm the purity and identity of the recombinant CATH-2 by SDS-PAGE and mass

spectrometry.

Visualizations
Experimental Workflow for Recombinant CATH-2
Expression
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Caption: Workflow for recombinant chicken cathelicidin-2 expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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